Lipophilicity Advantage of the 4-Tert-Butyl Substituent
The calculated partition coefficient (clogP) for 2-[4-(tert-butyl)phenoxy]nicotinic acid is 3.87, a value that positions it favorably for passive membrane permeability in cell-based assays, as per the 'rule of five' guidelines . While direct experimental logP values for the unsubstituted 2-phenoxynicotinic acid are not widely reported, the additive Hansch π constant for a tert-butyl group (+1.98) versus a hydrogen (0.00) allows for a class-level inference: the target compound is predicted to be approximately 100-fold more lipophilic than its 4-H analog [1]. This is a critical differentiator for assay design where solubility and non-specific binding must be balanced.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.87 |
| Comparator Or Baseline | 2-Phenoxynicotinic acid (predicted clogP ≈ 1.89, based on Hansch π method) |
| Quantified Difference | ΔclogP ≈ 1.98 (100-fold increase in lipophilicity at physiological pH) |
| Conditions | Computed using ChemSrc and corroborated by ChemicalBook data; baseline estimated via Hansch-Leo fragment constant for -H vs. -C(CH3)3 |
Why This Matters
This ~100-fold difference in predicted lipophilicity directly impacts assay solubility, cell permeability, and non-specific binding profiles, making the tert-butyl analog the preferred choice when higher membrane penetration is required.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
